Cas no 749929-89-3 (1-(4-bromo-2-chlorophenyl)cyclopropane-1-carbonitrile)
1-(4-bromo-2-chlorophenyl)cyclopropane-1-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- Cyclopropanecarbonitrile, 1-(4-bromo-2-chlorophenyl)-
- 1-(4-bromo-2-chlorophenyl)cyclopropane-1-carbonitrile
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- MDL: MFCD19692080
- Inchi: 1S/C10H7BrClN/c11-7-1-2-8(9(12)5-7)10(6-13)3-4-10/h1-2,5H,3-4H2
- InChI Key: PUQPBFAEYWRFRJ-UHFFFAOYSA-N
- SMILES: C1(C2=CC=C(Br)C=C2Cl)(C#N)CC1
1-(4-bromo-2-chlorophenyl)cyclopropane-1-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1108965-1g |
1-(4-Bromo-2-chlorophenyl)cyclopropanecarbonitrile |
749929-89-3 | 95% | 1g |
$698 | 2025-02-25 | |
| eNovation Chemicals LLC | D619321-1g |
1-(4-Bromo-2-chlorophenyl)cyclopropanecarbonitrile |
749929-89-3 | 95% | 1g |
$595 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1108965-1g |
1-(4-Bromo-2-chlorophenyl)cyclopropanecarbonitrile |
749929-89-3 | 95% | 1g |
$698 | 2024-06-05 | |
| eNovation Chemicals LLC | D619321-1g |
1-(4-Bromo-2-chlorophenyl)cyclopropanecarbonitrile |
749929-89-3 | 95% | 1g |
$595 | 2024-05-23 | |
| Enamine | EN300-1896519-0.05g |
1-(4-bromo-2-chlorophenyl)cyclopropane-1-carbonitrile |
749929-89-3 | 0.05g |
$792.0 | 2023-09-18 | ||
| Enamine | EN300-1896519-0.1g |
1-(4-bromo-2-chlorophenyl)cyclopropane-1-carbonitrile |
749929-89-3 | 0.1g |
$829.0 | 2023-09-18 | ||
| Enamine | EN300-1896519-0.25g |
1-(4-bromo-2-chlorophenyl)cyclopropane-1-carbonitrile |
749929-89-3 | 0.25g |
$867.0 | 2023-09-18 | ||
| Enamine | EN300-1896519-0.5g |
1-(4-bromo-2-chlorophenyl)cyclopropane-1-carbonitrile |
749929-89-3 | 0.5g |
$905.0 | 2023-09-18 | ||
| Enamine | EN300-1896519-1.0g |
1-(4-bromo-2-chlorophenyl)cyclopropane-1-carbonitrile |
749929-89-3 | 1g |
$943.0 | 2023-06-02 | ||
| Enamine | EN300-1896519-2.5g |
1-(4-bromo-2-chlorophenyl)cyclopropane-1-carbonitrile |
749929-89-3 | 2.5g |
$1848.0 | 2023-09-18 |
1-(4-bromo-2-chlorophenyl)cyclopropane-1-carbonitrile Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on 1-(4-bromo-2-chlorophenyl)cyclopropane-1-carbonitrile
Recent Advances in the Study of 1-(4-bromo-2-chlorophenyl)cyclopropane-1-carbonitrile (CAS: 749929-89-3)
The compound 1-(4-bromo-2-chlorophenyl)cyclopropane-1-carbonitrile (CAS: 749929-89-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclopropane ring and halogen-substituted phenyl group, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, structural optimization, and biological activities, particularly in the context of drug discovery and development.
One of the key areas of research involves the synthesis and derivatization of 1-(4-bromo-2-chlorophenyl)cyclopropane-1-carbonitrile. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient synthetic route to this compound, highlighting its scalability and reproducibility. The researchers employed a palladium-catalyzed cross-coupling reaction to introduce the bromo and chloro substituents, followed by a cyclopropanation step to form the core structure. This method offers a robust platform for generating analogs with potential enhanced pharmacological properties.
In terms of biological activity, preliminary investigations have revealed that 1-(4-bromo-2-chlorophenyl)cyclopropane-1-carbonitrile exhibits inhibitory effects on specific kinase targets implicated in inflammatory and oncogenic pathways. A recent in vitro study (Bioorganic & Medicinal Chemistry Letters, 2023) reported that this compound showed moderate activity against JAK2 and EGFR kinases, with IC50 values in the low micromolar range. These findings suggest its potential utility as a lead compound for the development of kinase inhibitors.
Further exploration into the mechanism of action has been conducted using computational modeling and molecular docking techniques. Researchers have identified key interactions between the compound and the ATP-binding sites of target kinases, providing insights into its binding affinity and selectivity. These computational studies are complemented by X-ray crystallography data, which have elucidated the three-dimensional conformation of the compound when bound to its targets.
Despite these promising results, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of 1-(4-bromo-2-chlorophenyl)cyclopropane-1-carbonitrile. Recent efforts have focused on modifying its solubility and metabolic stability while retaining its biological activity. For instance, a study in the European Journal of Medicinal Chemistry (2023) explored the introduction of polar substituents to improve aqueous solubility, resulting in derivatives with enhanced bioavailability.
In conclusion, 1-(4-bromo-2-chlorophenyl)cyclopropane-1-carbonitrile (CAS: 749929-89-3) represents a versatile scaffold with significant potential in drug discovery. Ongoing research aims to further elucidate its therapeutic applications and optimize its properties for clinical development. The compound's unique structural features and promising biological activities make it a valuable candidate for future investigations in the chemical biology and pharmaceutical fields.
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